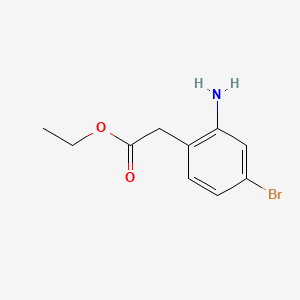
Ethyl 2-(2-amino-4-bromophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-amino-4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4-bromophenyl)acetate typically involves the following steps:
Bromination: The starting material, phenylacetic acid, is brominated to introduce the bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.
Esterification: Finally, the carboxylic acid group is esterified with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(2-amino-4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH), thiol (SH), or alkyl groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium thiolate (KSH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine or imine derivatives.
Hydrolysis: Formation of 2-(2-amino-4-bromophenyl)acetic acid.
科学的研究の応用
Ethyl 2-(2-amino-4-bromophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of various bioactive molecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 2-(2-amino-4-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The amino and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.
類似化合物との比較
Ethyl 2-(2-amino-4-bromophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the amino group, making it less versatile in certain synthetic applications.
Ethyl 2-(2-amino-4-chlorophenyl)acetate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 2-(2-amino-4-fluorophenyl)acetate: Contains a fluorine atom, which can enhance its metabolic stability and lipophilicity.
The presence of both amino and bromine substituents in this compound makes it unique and valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
ethyl 2-(2-amino-4-bromophenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,12H2,1H3 |
InChIキー |
USANWHJWZSBAIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)
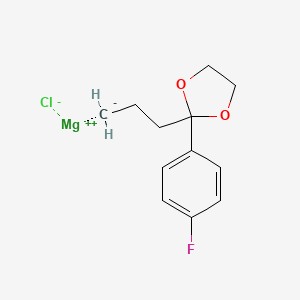

![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)

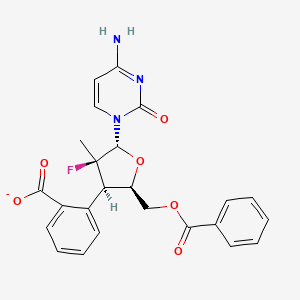

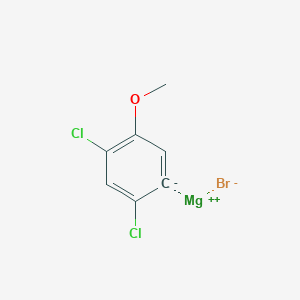
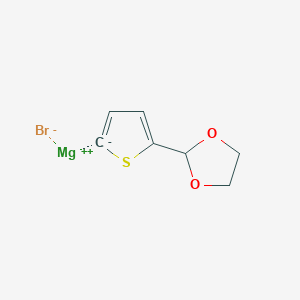
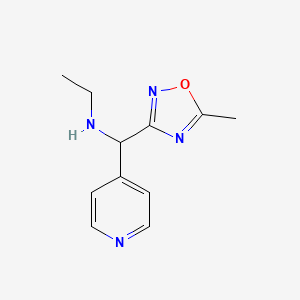
![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)

![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
